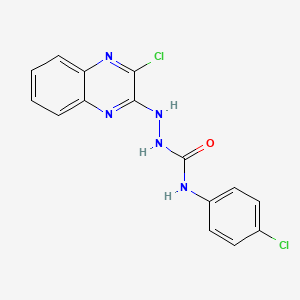

![molecular formula C23H25N3O3 B2357658 1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775538-33-4](/img/structure/B2357658.png)

1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a piperidine ring, a 1,2,4-oxadiazole ring, a phenyl group, and a methylphenoxy group . These groups are common in many bioactive compounds and pharmaceuticals .

Molecular Structure Analysis

The compound’s structure includes a piperidine ring, which is a saturated heterocyclic with one nitrogen atom, and a 1,2,4-oxadiazole ring, which is an unsaturated heterocyclic with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the oxadiazole ring can participate in various reactions due to the presence of nitrogen and oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar oxadiazole ring and the nonpolar phenyl groups could impact its solubility .Applications De Recherche Scientifique

Analgesic and Anti-inflammatory Activities

1-[(4-Methylphenoxy)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine and its derivatives have been investigated for potential analgesic and anti-inflammatory activities. Research has shown that certain derivatives exhibit potent effects in these areas, suggesting their relevance in pain management and inflammation treatment (Dewangan et al., 2015).

Antimicrobial Properties

These compounds have also been studied for their antimicrobial properties. Research indicates that certain N-substituted derivatives demonstrate moderate to high antibacterial and antifungal activities, making them candidates for potential antimicrobial therapies (Khalid et al., 2016).

Enzyme Inhibition and Docking Studies

Some derivatives have been analyzed for their interaction with enzymes like butyrylcholinesterase (BChE). Molecular docking studies show that these compounds may interact with important amino acid residues, suggesting a potential role in enzyme inhibition (Khalid et al., 2016).

Electrochemical Behavior

The electrochemical behavior of certain derivatives has been explored, indicating their potential application in electrochemistry-related fields. These studies provide insight into the reduction mechanisms and electron transfer processes of these compounds (Naik et al., 2013).

Antifungal and Tuberculostatic Activity

Derivatives have also been synthesized and evaluated for antifungal and tuberculostatic activities, broadening the scope of their potential medicinal applications (Sangshetti & Shinde, 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylphenoxy)-1-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c1-17-7-9-20(10-8-17)28-16-22(27)26-13-11-18(12-14-26)15-21-24-23(25-29-21)19-5-3-2-4-6-19/h2-10,18H,11-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOXOMYKQNWQBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2357577.png)

![5-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2357578.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2357580.png)

![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)

![Sodium;2-[[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetate](/img/structure/B2357586.png)

![1-[(4S)-4-Methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)

![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2357596.png)